molecular formula C26H24N2O2S B298015 (2E,5E)-5-[2-(benzyloxy)benzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

(2E,5E)-5-[2-(benzyloxy)benzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

Cat. No. B298015
M. Wt: 428.5 g/mol
InChI Key: AINQTJXLCMPTIW-DNKROPNVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,5E)-5-[2-(benzyloxy)benzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a thiazolidinone derivative that has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, making it an important molecule for further investigation.

Mechanism of Action

The mechanism of action of (2E,5E)-5-[2-(benzyloxy)benzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is not fully understood, but several studies have suggested that it works by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the activity of various enzymes and proteins involved in cell growth and proliferation, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
(2E,5E)-5-[2-(benzyloxy)benzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been found to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and antimicrobial properties, this compound has also been shown to have anti-inflammatory and antioxidant effects. Furthermore, (2E,5E)-5-[2-(benzyloxy)benzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using (2E,5E)-5-[2-(benzyloxy)benzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one in lab experiments is its potent anti-cancer activity, which makes it an important molecule for the development of new cancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments. In addition, (2E,5E)-5-[2-(benzyloxy)benzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is also known to be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research of (2E,5E)-5-[2-(benzyloxy)benzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one. One of the most promising areas of research is in the development of new cancer drugs based on this compound. Further studies are needed to fully understand the mechanism of action of (2E,5E)-5-[2-(benzyloxy)benzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one and to identify the specific enzymes and proteins that it targets. In addition, more research is needed to investigate the potential use of this compound as an antimicrobial agent and as a treatment for neurodegenerative diseases. Finally, further studies are needed to optimize the synthesis method of (2E,5E)-5-[2-(benzyloxy)benzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one and to improve its solubility in water for use in various lab experiments.

Synthesis Methods

The synthesis of (2E,5E)-5-[2-(benzyloxy)benzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been reported in several research articles. One of the most commonly used methods involves the reaction of 2-(benzyloxy)benzaldehyde, 4-ethylbenzene-1,2-diamine, and 2-methyl-5-(methylthio)-1,3-thiazol-4(5H)-one in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization or column chromatography.

Scientific Research Applications

(2E,5E)-5-[2-(benzyloxy)benzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Several studies have shown that this compound exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, (2E,5E)-5-[2-(benzyloxy)benzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has also been investigated for its potential use as an antimicrobial agent, as well as for its ability to inhibit the growth of various fungi and parasites.

properties

Product Name

(2E,5E)-5-[2-(benzyloxy)benzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

Molecular Formula

C26H24N2O2S

Molecular Weight

428.5 g/mol

IUPAC Name

(5E)-2-(4-ethylphenyl)imino-3-methyl-5-[(2-phenylmethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H24N2O2S/c1-3-19-13-15-22(16-14-19)27-26-28(2)25(29)24(31-26)17-21-11-7-8-12-23(21)30-18-20-9-5-4-6-10-20/h4-17H,3,18H2,1-2H3/b24-17+,27-26?

InChI Key

AINQTJXLCMPTIW-DNKROPNVSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=CC=C3OCC4=CC=CC=C4)/S2)C

SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=CC=C3OCC4=CC=CC=C4)S2)C

Canonical SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=CC=C3OCC4=CC=CC=C4)S2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.